molecular formula C15H9ClN2OS2 B3014947 (Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865181-05-1

(Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B3014947
CAS No.: 865181-05-1
M. Wt: 332.82
InChI Key: MYQBGVVRZLDSMH-ICFOKQHNSA-N
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Description

(Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic small molecule featuring a benzo[d]thiazole scaffold linked to a chlorothiophene carboxamide group, designed for advanced chemical biology and drug discovery research. While direct biological data for this specific compound is limited in the public domain, its core structure is recognized for significant research potential. The benzo[d]thiazole pharmacophore is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets through π-π stacking and hydrogen bonding . This scaffold is found in compounds with a diverse range of pharmacological activities, including anticancer properties . Furthermore, the N-(thiazol-2-yl)thiophene carboxamide moiety is a key structural feature associated with kinase inhibition. Specific derivatives sharing this core have been identified as potent inhibitors of Abl kinase through pharmacophore-based screening, showing affinity in low nanomolar concentrations in cell-free assays . The prop-2-yn-1-yl (propargyl) group attached to the benzothiazole nitrogen presents a highly valuable chemical handle for further synthetic elaboration via Click chemistry, particularly the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This allows researchers to efficiently conjugate this molecule to other bioactive components, fluorescent tags, or solid supports to create molecular hybrids or chemical probes for target identification and mechanism-of-action studies. This product is intended for research applications only, such as the development of novel kinase inhibitors, the synthesis of more complex hybrid molecules for evaluating combination therapies, and fundamental investigations into protein-ligand interactions. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2OS2/c1-2-9-18-10-5-3-4-6-11(10)21-15(18)17-14(19)12-7-8-13(16)20-12/h1,3-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQBGVVRZLDSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology, antimicrobial research, and anti-inflammatory studies. The compound's unique structural features, including the thiazole and thiophene moieties, contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN2OSC_{15}H_{12}ClN_2OS, with a molecular weight of 350.81 g/mol. Its structural characteristics include:

  • Thiazole Ring : Known for its role in various biological activities.
  • Thiophene Ring : Imparts additional stability and reactivity.
  • Chloro and Propynyl Substituents : These groups are pivotal in enhancing the compound's bioactivity.

Anticancer Activity

Research has indicated that compounds with thiazole and thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that related thiazole compounds can induce apoptosis in cancer cells by modulating key signaling pathways, including those involving Bcl-2 proteins .

A notable study demonstrated that derivatives of benzothiazole, similar to our compound, exhibited cytotoxic effects against various cancer cell lines with IC50 values often lower than established chemotherapeutics like doxorubicin. The presence of electron-donating groups on the phenyl ring was found to enhance activity significantly .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. The thiazole moiety is recognized for its ability to interact with bacterial enzymes, potentially inhibiting their function. Preliminary tests have indicated that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Studies suggest that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in cellular models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces pro-inflammatory cytokine production

Case Study: Anticancer Efficacy

In a preclinical study, a derivative of the compound was tested against A549 lung adenocarcinoma cells. The results showed an IC50 value of 15 µM, indicating potent cytotoxicity compared to control treatments. Molecular docking studies suggested that the compound interacts with the active site of the Bcl-2 protein, highlighting its potential as an anticancer agent with a novel mechanism of action .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly against androgen receptor (AR) dependent cancers such as prostate cancer. Research indicates that compounds with a similar thiazole structure exhibit significant cytotoxicity in various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study: Structure-Activity Relationship (SAR)

A study on thiazole derivatives highlighted that the presence of electron-withdrawing groups, such as chlorine, enhances anticancer activity. The SAR analysis revealed that modifications on the phenyl ring significantly affect the cytotoxic potential of thiazole-based compounds. Compounds with specific substitutions demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Antimicrobial Properties

The compound's thiazole moiety is associated with antimicrobial activity against a range of pathogens. Thiazoles have been documented to possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents.

Research Findings

Recent studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Receptor Modulation

(Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide has also been explored for its role as a tissue-selective androgen receptor modulator (SARM) . SARMs are designed to selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues.

Therapeutic Implications

This selectivity is crucial for treating conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids. The compound's ability to modulate androgen receptor activity suggests its potential use in therapies aimed at enhancing muscle mass or bone density in patients with specific conditions .

Summary of Applications

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cytotoxicity against cancer cell lines; IC50 values lower than doxorubicin
Antimicrobial PropertiesEffective against various bacterial strains; disrupts cell wall synthesis
Receptor ModulationPotential SARM; selective effects on muscle and bone

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Cores

The target compound’s benzo[d]thiazole scaffold differentiates it from other nitrogen-sulfur heterocycles, such as 1,3,4-thiadiazoles (e.g., compounds 4g and 4h in ) and simpler thiazoles (e.g., (Z)-2a in ). Key structural comparisons include:

Compound Core Structure Substituents Key Functional Groups
Target compound Benzo[d]thiazole 5-Cl-thiophene, prop-2-yn-1-yl Carboxamide, Z-imine
(Z)-2a () Thiazole Furan-2-yl, carbamothioylhydrazinyl Aryl amide, oxazolone-derived
4g () 1,3,4-Thiadiazole 3-Methylphenyl, dimethylamino-acryloyl Benzamide, acryloyl
N-(trichloroethyl)carboxamides () 1,3,4-Thiadiazole Trichloroethyl, phenylamino Carboxamide, hydrazinecarbothioamide

Key Observations :

  • Benzo[d]thiazole vs.
  • Substituent Effects : The prop-2-yn-1-yl group in the target compound may increase lipophilicity or serve as a reactive site for further functionalization, unlike the furan or methylphenyl groups in analogs .
  • Electron-Withdrawing Groups : The 5-Cl substituent on the thiophene ring could modulate electronic properties more strongly than the methoxy or methyl groups in analogs like 4g .

Physicochemical Properties

The chloro group may lower solubility relative to methoxy-substituted derivatives.

Q & A

Q. What are the common synthetic strategies for constructing the benzothiazole and thiophene carboxamide scaffold in this compound?

The synthesis typically involves multi-step reactions, including:

  • Cyclization : Formation of the benzothiazole ring via condensation of substituted anilines with thiourea or carbon disulfide under acidic conditions .
  • Functionalization of the thiophene ring : Friedel-Crafts acylation or carboxamide coupling at the 2-position of thiophene using acyl chlorides or activated esters .
  • Propargylation : Introduction of the prop-2-yn-1-yl group via nucleophilic substitution or Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) . Key intermediates are purified via recrystallization (e.g., ethanol/water mixtures) and characterized by NMR, IR, and mass spectrometry .

Q. Which spectroscopic techniques are critical for confirming the (Z)-isomerism and structural integrity of this compound?

  • ¹H and ¹³C NMR : The Z-configuration of the imine bond (C=N) is confirmed by characteristic deshielding of the benzothiazole protons (δ 7.5–8.5 ppm) and coupling patterns .
  • IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹), C=N (1600–1620 cm⁻¹), and C-S (680–720 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the propargyl-substituted benzothiazole intermediate?

  • Catalyst Screening : Use CuI or Pd(PPh₃)₄ to enhance alkyne coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction kinetics .
  • Temperature Control : Reflux conditions (70–80°C) in PEG-400 media reduce side reactions, as demonstrated in analogous thiazole syntheses .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes unreacted propargyl halides .

Q. How should researchers address contradictions in spectral data, such as unexpected splitting in NMR signals?

  • Dynamic Effects : Rotamers or slow conformational exchange in the prop-ynyl group may cause signal splitting. Variable-temperature NMR (e.g., 25–60°C) can coalesce peaks .
  • Tautomerism : Thione-thiol tautomerism in the thiazole ring (if present) requires analysis via ¹H-¹⁵N HMBC NMR or computational modeling .
  • Impurity Profiling : LC-MS or HPLC with UV detection identifies byproducts (e.g., oxidation of the alkyne to a ketone) .

Q. What methodologies are used to evaluate the biological activity of this compound against kinase targets?

  • In Vitro Assays :
  • Kinase Inhibition : ATP-Glo™ assays measure IC₅₀ values against recombinant kinases (e.g., GSK-3β or CDK1) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess selectivity .
    • In Silico Docking : Molecular docking (AutoDock Vina) predicts binding modes to kinase active sites, guided by crystallographic data (e.g., PDB: 8ZT) .

Q. What computational approaches are effective in predicting the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • MD Simulations : GROMACS simulations (50–100 ns) analyze stability in aqueous and membrane environments .
  • QSAR Modeling : Regression models correlate structural features (e.g., Cl substituent position) with activity against microbial targets .

Data Contradiction Analysis

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be resolved?

  • Metabolic Stability : Liver microsome assays identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thiophene ring) .
  • Formulation Adjustments : Encapsulation in liposomes or PEGylation improves bioavailability .
  • Dose-Response Reassessment : Adjust dosing regimens to account for plasma protein binding, measured via equilibrium dialysis .

Methodological Resources

  • Synthesis Protocols : Refer to cyclization and coupling methods in .
  • Characterization Guidelines : Detailed NMR/IR workflows in .
  • Biological Assays : Kinase inhibition protocols from and docking strategies from .

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